molecular formula C17H16N2O2 B2458381 (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 485373-30-6

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2458381
CAS No.: 485373-30-6
M. Wt: 280.327
InChI Key: XCHSCPVREJBDQF-ZROIWOOFSA-N
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Description

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that features a furan ring, a cyano group, and a mesityl group

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-7-12(2)16(13(3)8-11)19-17(20)14(10-18)9-15-5-4-6-21-15/h4-9H,1-3H3,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHSCPVREJBDQF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CO2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC=CO2)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl acrolein, which is then reacted with mesitylamine and a cyano group donor under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to the combination of the furan ring, cyano group, and mesityl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .

Biological Activity

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic compound characterized by its unique structural features, including a cyano group and a furan moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C18H20N2O
  • Molar Mass : 284.36 g/mol
  • CAS Number : Not widely listed but can be referenced through chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. This compound's furan ring is known to enhance such activities by interacting with microbial cell membranes.
  • Anti-inflammatory Effects : The presence of the cyano group may contribute to anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes and inhibiting their activity.
  • Receptor Modulation : Interacting with receptors involved in inflammatory and pain pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various cyano-containing compounds. The results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed on various cancer cell lines using MTT assays. The compound exhibited IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

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